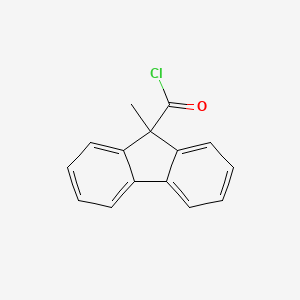

9-Methylfluorene-9-carbonyl chloride

説明

9-Methylfluorene-9-carbonyl chloride is an organic compound with the molecular formula C15H11ClO. It is a derivative of fluorene, where a methyl group is attached at the 9th position, and a carbonyl chloride group is also attached at the 9th position. This compound is known for its utility in various chemical reactions, particularly in carbonylation processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfluorene-9-carbonyl chloride typically involves the chlorination of 9-Methylfluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Types of Reactions:

Carbonylation Reactions: this compound is widely used in palladium-catalyzed carbonylation reactions. It serves as a source of carbon monoxide, facilitating the formation of ketones, amides, and esters.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in carbonylation reactions.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).

Major Products:

Ketones, Amides, and Esters: Formed through carbonylation reactions.

Substituted Fluorenes: Resulting from nucleophilic substitution reactions.

Chemistry:

Carbonylation Reactions: Used as a carbon monoxide source in the synthesis of various organic compounds.

Isotope Labeling: Employed in the synthesis of isotopically labeled compounds for research purposes.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

Material Science: Used in the production of polymers and advanced materials.

Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.

作用機序

The primary mechanism by which 9-Methylfluorene-9-carbonyl chloride exerts its effects is through its role as a carbon monoxide donor in carbonylation reactions. The compound releases carbon monoxide under the reaction conditions, which then participates in the formation of carbon-carbon and carbon-heteroatom bonds. The palladium catalyst facilitates the insertion of carbon monoxide into the organic substrate, leading to the formation of the desired products.

類似化合物との比較

9-Fluorenone: A related compound where the carbonyl group is directly attached to the fluorene ring without the methyl group.

9-Fluorenemethanol: A derivative with a hydroxymethyl group at the 9th position instead of a carbonyl chloride group.

9-Methylfluorene-9-carboxylic acid: The precursor to 9-Methylfluorene-9-carbonyl chloride.

Uniqueness: this compound is unique due to its dual functional groups (methyl and carbonyl chloride) at the 9th position, which makes it a versatile reagent in organic synthesis. Its ability to act as a carbon monoxide donor in carbonylation reactions sets it apart from other fluorene derivatives.

生物活性

9-Methylfluorene-9-carbonyl chloride, also known as COgen, is an organic compound with the molecular formula . It is primarily recognized for its role as a source of carbon monoxide (CO) in various synthetic organic chemistry applications, particularly in palladium-catalyzed carbonylation reactions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry.

- Molecular Formula :

- CAS Number : 82102-37-2

- Molecular Weight : 256.70 g/mol

- Appearance : Crystalline solid

- Hazard Classification : Causes severe skin burns and eye damage .

This compound acts as a carbon monoxide donor in chemical reactions. The release of CO under specific conditions facilitates the formation of carbonyl-containing compounds, which are crucial in various biochemical processes and synthetic pathways.

Target of Action

The primary target of action for this compound is through its participation in carbonylation reactions, where it aids in the synthesis of bioactive molecules that can influence cellular functions.

Mode of Action

In palladium-catalyzed reactions, this compound releases CO, enabling the formation of ketones, amides, and esters. This process can significantly enhance the yields of desired products in organic synthesis .

Biochemical Pathways

The compound primarily influences the carbonylation reaction pathway. By acting as a stable precursor to CO, it allows for controlled release during synthetic processes. This controlled release is essential for maintaining reaction efficiency and specificity.

Study on Carbonylation Reactions

A study published in Organic Letters demonstrated the effectiveness of this compound as a CO source in carbonylative Heck reactions. The research highlighted its ability to generate CO ex situ in a two-chamber system, which improved reaction yields significantly compared to traditional methods .

Photodecomposition Mechanisms

Research involving the photodecomposition of related compounds has provided insights into the stability and reactivity of this compound. For instance, experiments using femtosecond infrared spectroscopy have shown that derivatives like tert-butyl-9-methylfluorene-9-percarboxylate exhibit rapid fragmentation leading to reactive radicals that may play a role in subsequent chemical transformations .

Applications in Medicinal Chemistry

The ability to generate CO efficiently makes this compound a valuable tool in medicinal chemistry. Its application extends to:

- Development of new therapeutic agents through carbonylation processes.

- Labeling studies for tracking metabolic pathways using isotopically labeled variants .

Comparative Analysis

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 9-Methylfluorene | 900-95-6 | Precursor for derivatives; basic hydrocarbon structure |

| 9-Fluorenone | 486-25-9 | Ketone derivative with notable biological activity |

| 13C-labeled 9-Methylfluorene | 1072315-89-9 | Used for tracking chemical processes |

| tert-butyl-9-methylfluorene | N/A | Involved in radical formation studies |

科学的研究の応用

Synthesis of 9-Methylfluorene-9-carbonyl Chloride

The synthesis of this compound can be achieved through several methods, often involving the chlorination of 9-methylfluorene. The following pathways are commonly utilized:

- Direct Chlorination : Chlorination of 9-methylfluorene using thionyl chloride or phosphorus oxychloride.

- Carbonylation Reactions : Utilizing palladium-catalyzed carbonylation processes to introduce the carbonyl chloride functionality.

These synthetic routes allow for the production of high-purity this compound suitable for research applications.

Carbon Monoxide Source

One of the primary applications of this compound is as a source of carbon monoxide (CO) in carbonylation reactions. This method presents several advantages over traditional CO generation techniques:

- Safety : Reduces risks associated with high-pressure CO gas cylinders.

- Convenience : Provides a more manageable alternative for generating CO under mild conditions.

Studies have shown that under appropriate conditions, this compound decomposes to release CO, facilitating the formation of various carbonylated products such as ketones, amides, and esters .

Palladium-Catalyzed Reactions

The compound is particularly effective in palladium-catalyzed carbonylation reactions. It has been demonstrated that:

- Versatility : Compatible with numerous substrates and reaction conditions.

- Efficiency : Enhances reaction rates and yields compared to traditional methods.

This versatility makes it a valuable reagent in organic synthesis, allowing chemists to introduce carbonyl functionalities into diverse molecular frameworks .

Case Study 1: Synthesis of Ketones

A study highlighted the use of this compound in synthesizing ketones via palladium-catalyzed carbonylation. The reaction was conducted under mild conditions, leading to high yields of the desired ketone products. The ability to control the reaction environment allowed for fine-tuning of product selectivity.

Case Study 2: Amide Formation

Another research project explored the formation of amides using this compound as a CO source. The study demonstrated that this compound effectively facilitated the coupling of amines with carbon monoxide, resulting in high-yield amide products. This application underscores its utility in pharmaceutical chemistry where amide bonds are prevalent .

Comparative Analysis with Related Compounds

The following table summarizes key features and applications of compounds structurally related to this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Carbonyl Chloride | Reactive carbonyl group; versatile reagent |

| Fluorenone | Ketone | Lacks chlorocarbonyl functionality |

| Phenylacetone | Ketone | Different structural framework |

| Benzoyl Chloride | Aryl Carbonyl Chloride | Similar reactivity; different structure |

This comparison illustrates the unique position of this compound within organic synthesis pathways due to its distinct functional group and structural characteristics.

特性

IUPAC Name |

9-methylfluorene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548398 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82102-37-2 | |

| Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene, 9-methyl, 9-carbonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。